molecular formula C13H24N2O B6106913 [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol

[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol

Cat. No. B6106913
M. Wt: 224.34 g/mol
InChI Key: UAIHTPVHZHXYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol, also known as AZOCM, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest to scientists due to its potential applications in the field of medicine, specifically in the treatment of neurological disorders.

Mechanism of Action

[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol acts as a partial agonist at both dopamine D2 and D3 receptors, as well as at muscarinic acetylcholine receptors. This modulation of neurotransmitter activity has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects in the brain. It has been shown to increase levels of dopamine and acetylcholine, as well as to increase the density of dopamine receptors in certain brain regions.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol in lab experiments include its ability to selectively modulate neurotransmitter activity, its relatively low toxicity, and its potential for use in the treatment of neurological disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol could focus on its potential as a treatment for other neurological disorders, such as depression and anxiety. Additionally, further studies could explore the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
In conclusion, this compound is a promising compound with potential applications in the treatment of neurological disorders. While further research is needed to fully understand its mechanism of action and potential side effects, the current body of research suggests that it could be an important tool in the fight against these debilitating conditions.

Synthesis Methods

The synthesis of [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol involves the reaction of piperidine with a compound known as 3-quinuclidinone. This reaction produces a compound known as 1-azabicyclo[2.2.2]oct-3-ene, which is then further reacted with formaldehyde to produce this compound.

Scientific Research Applications

[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol has shown potential as a treatment for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It works by modulating the activity of certain neurotransmitters in the brain, specifically dopamine and acetylcholine.

properties

IUPAC Name

[1-(1-azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-10-12-3-1-2-6-15(12)13-9-14-7-4-11(13)5-8-14/h11-13,16H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHTPVHZHXYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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